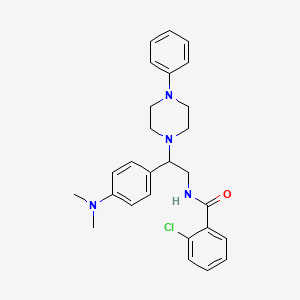

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31ClN4O/c1-30(2)22-14-12-21(13-15-22)26(20-29-27(33)24-10-6-7-11-25(24)28)32-18-16-31(17-19-32)23-8-4-3-5-9-23/h3-15,26H,16-20H2,1-2H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZREEWJHMSBCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide typically involves multiple steps:

-

Formation of the Benzamide Core: : The starting material, 2-chlorobenzoyl chloride, reacts with an amine to form the benzamide core. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

-

Introduction of the Side Chain: : The side chain is introduced through a series of reactions involving the formation of intermediates. For example, the dimethylamino group can be introduced via a nucleophilic substitution reaction, while the phenylpiperazine moiety can be added through a coupling reaction using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Final Coupling: : The final step involves coupling the intermediate with the benzamide core under conditions that promote the formation of the desired product. This step often requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

-

Reduction: : Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom or other substituents depending on the reducing agent used.

-

Substitution: : The chloro group can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution could produce a range of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, the compound is studied for its potential interactions with biological targets, such as receptors and enzymes. Its structure suggests it could interact with neurotransmitter systems, making it a candidate for neurological research.

Medicine

In medicine, 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide is investigated for its potential therapeutic effects. It may act as a modulator of neurotransmitter receptors, offering potential benefits in the treatment of psychiatric and neurological disorders.

Industry

Industrially, the compound could be used in the development of pharmaceuticals, particularly those targeting the central nervous system. Its synthesis and modification can lead to the discovery of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide likely involves interaction with specific molecular targets such as neurotransmitter receptors. The dimethylamino and phenylpiperazine moieties suggest it could act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 62984-74-1)

- Structure: Differs by replacing the 4-(dimethylamino)phenyl group with a ketone (oxo) group.

- Molecular Formula : C19H20ClN3O2 (MW: 357.87 g/mol) .

- Key Differences: The absence of the dimethylamino group reduces lipophilicity (predicted logP ~2.8 vs. ~4.2 for the target compound). The oxo group may decrease metabolic stability due to susceptibility to reductase enzymes.

2-Chloro-N-[2-(4-benzyl-1-piperazinyl)ethyl]benzamide

- Structure : Substitutes the 4-phenylpiperazine with a 4-benzylpiperazine group.

- Molecular Weight : 357.88 g/mol .

- Lower molecular weight may enhance solubility but reduce binding affinity.

- Applications : Benzyl-piperazine derivatives are often explored as antipsychotics but with higher off-target effects .

4-Chloro-N-[2-[4-[2-(4-chlorophenyl)acetyl]-1-piperazinyl]ethyl]benzamide (CAS 548438-13-7)

- Structure : Incorporates dual chlorophenyl groups and an acetylated piperazine.

- Molecular Formula : C22H25Cl2N3O2 (MW: 434.36 g/mol) .

- Key Differences: Dual chloro substitutions may enhance receptor affinity but increase hepatotoxicity risks.

- Research Findings : Similar compounds show dual serotonin/dopamine modulation but with higher cytotoxicity in vitro .

Structural and Pharmacokinetic Data Table

| Compound Name | Molecular Formula | MW (g/mol) | logP (Predicted) | Key Pharmacophores |

|---|---|---|---|---|

| Target Compound | C27H27ClN4O2 | 474.98 | ~4.2 | Dimethylaminophenyl, Phenylpiperazine |

| 4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide | C19H20ClN3O2 | 357.87 | ~2.8 | Phenylpiperazine, Oxo |

| 2-Chloro-N-[2-(4-benzyl-1-piperazinyl)ethyl]benzamide | C20H23ClN3O | 357.88 | ~3.5 | Benzylpiperazine |

| 4-Chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide | C18H20Cl2N3O4S2 | 490.41 | ~3.1 | Dual chlorophenyl, Sulfonamide |

Research Findings and Therapeutic Implications

- Receptor Selectivity: The target compound’s dimethylamino group may enhance dopamine D3 receptor selectivity, as seen in analogs with similar substitutions (e.g., reported D3/D2 selectivity ratios of 25:1 for related diamino-butylbenzamides) .

- Metabolic Stability: Piperazine-containing analogs (e.g., ) show moderate microsomal stability (~40% remaining after 1 hour), whereas the dimethylamino group in the target compound could prolong half-life via reduced CYP450 metabolism .

- Toxicity Profile : Chlorinated benzamides (e.g., ) are associated with mitochondrial toxicity at high concentrations (>50 μM), necessitating dose optimization .

Biological Activity

2-Chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

- Molecular Formula : C23H30ClN3O

- Molecular Weight : 405.96 g/mol

- IUPAC Name : 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide

The compound's biological activity can be attributed to its interactions with various biological targets, particularly in the central nervous system (CNS). The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, while the phenylpiperazine moiety may enhance binding affinity to serotonin receptors.

Biological Activity Overview

- Antidepressant Effects :

- Anticancer Properties :

- Antidiabetic Activity :

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin/norepinephrine | |

| Anticancer | Induction of apoptosis | |

| Antidiabetic | Inhibition of α-glucosidase and α-amylase |

Case Studies

-

Antidepressant Activity :

- A study evaluated a series of piperazine derivatives, including compounds structurally related to 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide). Results indicated significant reductions in depressive-like behaviors in animal models, correlating with increased serotonin levels in the hippocampus.

-

Anticancer Efficacy :

- In vitro studies on similar benzamide derivatives revealed potent cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of tubulin polymerization, essential for mitotic spindle formation, thus preventing cancer cell division.

-

Diabetes Management :

- A recent study focused on the synthesis of novel benzamide derivatives, demonstrating that modifications could lead to enhanced inhibitory effects against carbohydrate-hydrolyzing enzymes, supporting their use as antidiabetic agents.

Research Findings

Recent investigations into the pharmacological properties of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide have highlighted its potential across multiple therapeutic areas:

- In Silico Studies : Molecular docking simulations indicated favorable binding interactions with target proteins involved in depression and cancer pathways.

- In Vivo Studies : Animal models treated with this compound exhibited significant improvements in behavioral tests indicative of antidepressant effects and reduced tumor sizes compared to controls.

Q & A

Basic: What synthetic methodologies are optimized for the preparation of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide?

Answer:

The synthesis involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:

- Step 1: Reaction of benzoyl chloride derivatives with ethylenediamine intermediates to form the benzamide core.

- Step 2: Introduction of dimethylamino and phenylpiperazine groups via nucleophilic substitution under anhydrous conditions (e.g., Schlenk techniques).

- Optimization: Solvents (e.g., dichloromethane or THF), catalysts (e.g., triethylamine), and temperature (40–60°C) are critical for yield improvement. Purification via column chromatography (10% methanol/ammonium hydroxide) ensures >95% purity .

Basic: Which spectroscopic and analytical techniques confirm the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.8 ppm) and aliphatic linkages (δ 2.5–4.0 ppm).

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 505.6).

- X-ray Crystallography: Resolves conformational details, such as dihedral angles between aromatic rings (e.g., 45–60°) .

Advanced: How should researchers design experiments to evaluate its pharmacological targets (e.g., dopamine or serotonin receptors)?

Answer:

- In Vitro Binding Assays: Use radioligand displacement (³H-spiperone for D2/D3 receptors) with transfected HEK-293 cells. Measure IC₅₀ values and Ki using Cheng-Prusoff equations.

- Functional Assays: cAMP accumulation or β-arrestin recruitment assays to determine agonist/antagonist profiles.

- Control Comparisons: Include structural analogs (e.g., 4-methylpiperazine derivatives) to assess substituent effects on receptor affinity .

Advanced: How can discrepancies in biological activity data among structural analogs be systematically addressed?

Answer:

- Structure-Activity Relationship (SAR) Studies: Compare analogs with variations in piperazine substituents (e.g., 4-phenyl vs. 4-methylpiperazine).

- Assay Condition Standardization: Control variables like cell line (CHO vs. HEK-293), buffer pH, and incubation time.

- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., chloro-substituted benzamides show enhanced D3 selectivity) .

Advanced: What methodologies are employed for conformational analysis to predict binding modes?

Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions (e.g., dopamine D3 receptor) using AMBER or GROMACS.

- Docking Studies: Use AutoDock Vina to predict binding poses, focusing on piperazine-π interactions with Phe346 in the receptor pocket.

- X-ray Crystallography: Resolve co-crystal structures with target proteins to validate computational models .

Basic: What are the recommended protocols for assessing solubility and stability under physiological conditions?

Answer:

- Solubility: Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Measure via UV-Vis spectroscopy at λmax ≈ 270 nm.

- Stability: Incubate at 37°C for 24–72 hours. Analyze degradation products using HPLC with C18 columns (acetonitrile/water gradient) .

Advanced: How can in vitro-in vivo correlations (IVIVC) be established for pharmacokinetic profiling?

Answer:

- Microsomal Stability Assays: Incubate with rat/human liver microsomes. Quantify parent compound depletion via LC-MS/MS.

- Pharmacokinetic (PK) Studies: Administer intravenously/orally to rodents. Measure plasma concentration-time profiles and calculate AUC, t₁/₂, and bioavailability.

- Tissue Distribution: Use whole-body autoradiography or mass spectrometry imaging .

Basic: What are common synthetic impurities, and how are they mitigated?

Answer:

- Impurities: Unreacted benzoyl chloride intermediates or N-alkylation byproducts.

- Mitigation: Optimize stoichiometry (1:1.2 molar ratio for amine:benzoyl chloride) and employ scavengers (e.g., polymer-bound isocyanate). Purity is confirmed via HPLC (retention time 8.2 min) .

Advanced: What computational approaches predict metabolic pathways and toxicity?

Answer:

- In Silico Tools: Use GLORY or ADMET Predictor to identify CYP450-mediated oxidation sites (e.g., demethylation of dimethylamino groups).

- Toxicity Screening: Ames test for mutagenicity; hERG inhibition assays for cardiac risk.

- Metabolite Identification: Incubate with hepatocytes and analyze via UPLC-QTOF-MS .

Advanced: How do stereochemical variations influence biological activity?

Answer:

- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.

- Activity Comparison: Test R/S enantiomers in receptor binding assays. For example, the (S)-enantiomer may show 10-fold higher D3 affinity due to optimal hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.